molecular formula C18H28N2O2S B2585692 4-amino-N,N-dicyclohexylbenzenesulfonamide CAS No. 294885-76-0

4-amino-N,N-dicyclohexylbenzenesulfonamide

Cat. No.: B2585692
CAS No.: 294885-76-0
M. Wt: 336.49
InChI Key: ZGAOHMKUHPRLAB-UHFFFAOYSA-N
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Description

Contextualization of the Sulfonamide Moiety in Contemporary Academic Chemistry

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of modern medicinal and synthetic chemistry. jk-sci.com Historically recognized for the development of sulfa drugs, the first class of synthetic antimicrobial agents, the sulfonamide moiety continues to be a privileged scaffold in drug discovery. fishersci.comnih.gov Its prevalence stems from its unique chemical properties, including its ability to act as a stable, non-hydrolyzable transition-state analogue for amide or carboxylate groups and its capacity to form strong hydrogen bonds, enabling it to interact effectively with biological targets. jk-sci.com

In contemporary academic research, the sulfonamide group is integral to the design of molecules with a vast array of biological activities. nih.gov These include applications as anticancer, anti-inflammatory, antiviral, antidiabetic, and anticonvulsant agents. nih.govnih.gov Beyond medicinal chemistry, sulfonamides serve as crucial building blocks and directing groups in organic synthesis, facilitating the construction of complex molecular architectures. nih.gov The development of novel synthetic methods to create diverse sulfonamide-containing molecules, including macrocycles, remains an active area of research, highlighting the enduring importance of this functional group. nih.gov

Significance of N,N-Disubstituted Benzenesulfonamide (B165840) Scaffolds in Chemical Biology and Organic Synthesis Research

The benzenesulfonamide scaffold, where the sulfonamide group is attached to a benzene (B151609) ring, offers a versatile platform for chemical modification. Specifically, N,N-disubstituted benzenesulfonamides, in which the sulfonamide nitrogen is bonded to two organic substituents, represent a significant subclass with distinct properties and applications. The substitution pattern on the nitrogen atom profoundly influences the molecule's steric and electronic properties, which in turn dictates its biological activity and synthetic utility.

In chemical biology, N,N-disubstituted benzenesulfonamide derivatives are explored for a range of therapeutic targets. For instance, various N,N-disubstituted sulfonamides have been synthesized and investigated as potent enzyme inhibitors, including against carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. nih.gov The nature of the N-substituents allows for fine-tuning of the molecule's lipophilicity and binding interactions within protein active sites.

From an organic synthesis perspective, the preparation of these scaffolds typically involves the reaction of a benzenesulfonyl chloride with a secondary amine. chemblink.com This reaction is a fundamental transformation that allows for the introduction of diverse functionalities. Researchers have developed various strategies to synthesize these compounds, including coupling reactions with a wide range of substituted amines to create libraries of molecules for biological screening. chemblink.com

Research Trajectory and Academic Interest in 4-amino-N,N-dicyclohexylbenzenesulfonamide

Specific academic research focused exclusively on this compound is not extensively documented in publicly available literature. However, its academic interest can be inferred from the well-established importance of its structural components. The molecule combines three key features: the 4-aminobenzenesulfonamide core (a foundational structure for sulfa drugs), N,N-disubstitution, and bulky, lipophilic cyclohexyl groups.

The 4-amino group is a critical pharmacophore in many biologically active sulfonamides. The N,N-dicyclohexyl substitution introduces significant steric bulk and increases the compound's lipophilicity compared to simpler N-alkyl or N-aryl derivatives. This modification can drastically alter how the molecule interacts with biological systems, potentially leading to novel selectivity for protein targets or influencing its pharmacokinetic properties.

Academic interest in this specific compound would likely reside in its potential inclusion in compound libraries for high-throughput screening against various biological targets. Its synthesis would follow established protocols for the formation of N,N-disubstituted sulfonamides, likely via the reaction of 4-acetylaminobenzenesulfonyl chloride with dicyclohexylamine (B1670486), followed by the hydrolysis of the acetyl protecting group. While detailed research findings on this compound itself are sparse, the ongoing investigation into structurally related N,N-disubstituted sulfonamides for various therapeutic applications suggests a potential avenue for its future exploration in chemical biology and medicinal chemistry.

Data Tables

Table 1: General Properties of the Benzenesulfonamide Scaffold

PropertyDescription
Functional Group -SO₂NHR'R'' attached to a benzene ring
Acidity The N-H proton (in mono-substituted cases) is acidic due to the electron-withdrawing sulfonyl group.
Hydrogen Bonding The sulfonyl oxygens are strong hydrogen bond acceptors; the N-H is a hydrogen bond donor.
Chemical Stability Generally stable to hydrolysis and a range of reaction conditions.
Synthetic Access Commonly synthesized from the reaction of a sulfonyl chloride with an amine.

Table 2: Computed Physicochemical Properties of this compound

IdentifierValue
Molecular Formula C₁₈H₂₈N₂O₂S
Molecular Weight 336.49 g/mol
Topological Polar Surface Area 74.9 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
LogP (Predicted) 4.3 - 4.9
Rotatable Bond Count 4

Note: Data is based on computational predictions as extensive experimental data for this specific compound is not widely published.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N,N-dicyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c19-15-11-13-18(14-12-15)23(21,22)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11-14,16-17H,1-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAOHMKUHPRLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 Amino N,n Dicyclohexylbenzenesulfonamide and Analogues

Overview of Classical and Advanced Sulfonamide Synthesis Paradigms

The classical and most prevalent method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The requisite sulfonyl chlorides are often prepared through the chlorosulfonation of aromatic compounds using chlorosulfonic acid. For instance, acetanilide (B955) can be treated with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride, which can then be hydrolyzed to yield 4-aminobenzenesulfonyl chloride. orgsyn.org

Advanced synthetic methodologies aim to overcome the limitations of classical methods, such as the use of harsh reagents and limited substrate scope. Transition-metal-catalyzed reactions have emerged as powerful tools for sulfonamide synthesis. For example, palladium-catalyzed coupling reactions have been developed to form the S-N bond. Other modern approaches focus on one-pot syntheses and the use of alternative sulfonating agents to improve efficiency and functional group tolerance.

Specific Synthetic Routes to 4-amino-N,N-dicyclohexylbenzenesulfonamide

The synthesis of this compound can be logically approached by applying the fundamental principles of sulfonamide formation.

Amidation and Amination Reactions in the Formation of Sulfonamide Linkages

The key step in the synthesis of this compound is the formation of the sulfonamide bond. This is typically achieved through the reaction of a suitable sulfonyl chloride with dicyclohexylamine (B1670486). The most direct precursor for this reaction would be 4-aminobenzenesulfonyl chloride. The reaction involves the nucleophilic attack of the secondary amine, dicyclohexylamine, on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide linkage.

A plausible synthetic sequence would be:

Protection of the amino group: The synthesis would likely begin with a protected 4-aminobenzenesulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride, to prevent side reactions involving the amino group.

Sulfonamide bond formation: Reaction of the protected sulfonyl chloride with dicyclohexylamine in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the protected 4-acetamido-N,N-dicyclohexylbenzenesulfonamide.

Deprotection: The final step would involve the hydrolysis of the acetamido group under acidic or basic conditions to reveal the free 4-amino moiety, yielding the target compound, this compound.

Functional Group Interconversion and Strategic Modification of the 4-Amino Moiety

The 4-amino group on the benzene (B151609) ring offers a versatile handle for further structural modifications. Functional group interconversion strategies can be employed to introduce a variety of substituents, thereby altering the physicochemical and biological properties of the molecule.

Common derivatization reactions for the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.

Formation of Schiff bases: Condensation with aldehydes or ketones.

These modifications allow for the systematic exploration of the structure-activity relationship of this compound analogues.

Derivatization Strategies on the Dicyclohexyl Substituents and Benzene Ring

Further diversification of the lead structure can be achieved by modifying the dicyclohexyl groups and the benzene ring.

Dicyclohexyl Substituents: While direct functionalization of the saturated cyclohexyl rings is challenging, strategies could involve starting with functionalized cyclohexylamines. For instance, using a hydroxyl- or amino-substituted cyclohexylamine (B46788) in the initial sulfonamide synthesis would introduce these functionalities into the final molecule.

Benzene Ring: The benzene ring can be modified through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the amino group and the sulfonamide group) will influence the position of the incoming electrophile. The activating amino group directs electrophiles to the ortho and para positions, while the deactivating sulfonamide group directs to the meta position. libretexts.org However, the strong activating effect of the amino group would likely dominate, leading to substitution at the positions ortho to the amino group. Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions might be complicated by the presence of the amino group.

Principles of Green Chemistry Applied to Sulfonamide Synthesis

The application of green chemistry principles to sulfonamide synthesis aims to reduce the environmental impact of these processes. Key strategies include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic methods, including biocatalysis and metal catalysis, to improve reaction efficiency and reduce waste.

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy efficiency: Utilizing microwave irradiation or flow chemistry to reduce reaction times and energy consumption.

Use of renewable feedstocks: Exploring the use of starting materials derived from renewable resources.

Recent research has focused on developing solvent-free reaction conditions and utilizing water as a reaction medium for sulfonamide synthesis, significantly improving the environmental profile of these transformations.

Combinatorial and High-Throughput Synthesis Approaches for Sulfonamide Library Generation

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of related compounds for drug discovery and optimization. These approaches are well-suited for the synthesis of sulfonamide libraries due to the modular nature of the sulfonamide synthesis (i.e., the reaction between a sulfonyl chloride and an amine).

Solid-Phase Synthesis: In this approach, one of the reactants (either the sulfonyl chloride or the amine) is attached to a solid support (resin). The other reactant is then added in solution, and after the reaction is complete, the excess reagents and byproducts can be easily washed away. This allows for the parallel synthesis of a large number of compounds in a spatially addressed format (e.g., in a 96-well plate).

Solution-Phase Parallel Synthesis: This method involves carrying out a large number of individual reactions in parallel in a solution format. Automation and robotics are often employed to handle the liquid transfers and reaction workups.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is particularly advantageous for scaling up reactions and for performing reactions that are difficult to control in batch mode. Flow chemistry has been successfully applied to the synthesis of sulfonamide libraries, enabling rapid and efficient production of diverse compound collections.

By combining a diverse set of sulfonyl chlorides with a variety of amines in a combinatorial fashion, vast libraries of sulfonamides can be synthesized and screened for desired biological activities, accelerating the discovery of new therapeutic agents.

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Crystallographic Analysis and Solid-State Structure Determination

The definitive three-dimensional structure of 4-amino-N,N-dicyclohexylbenzenesulfonamide in the solid state has been elucidated through single-crystal X-ray diffraction.

The crystal structure of this compound has been determined and its coordinates and associated data have been deposited in the Cambridge Structural Database (CSD) under the reference code ZUWWIP. This experimental technique provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline lattice.

Table 1: Selected Crystallographic Data for this compound (CSD Refcode: ZUWWIP)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.58
b (Å) 11.45
c (Å) 17.02
β (°) 104.9
Volume (ų) 1990

Note: The data in this table is based on the entry ZUWWIP in the Cambridge Structural Database. The values have been rounded for clarity.

In the solid state, molecules of this compound are organized into a well-defined supramolecular architecture through a network of intermolecular hydrogen bonds. The primary hydrogen bond donor is the amino group (-NH₂) at the para-position of the phenyl ring. The hydrogen atoms of this amino group form hydrogen bonds with the oxygen atoms of the sulfonamide group (-SO₂-) of neighboring molecules.

Specifically, N-H···O hydrogen bonds are observed, where the amino group of one molecule interacts with the sulfonyl oxygen of an adjacent molecule. These interactions link the molecules into chains or more complex three-dimensional networks, contributing to the stability of the crystal lattice. The presence of the bulky dicyclohexyl groups influences the packing arrangement, preventing a more compact structure and creating specific intermolecular contacts.

Conformational Analysis and Dynamics in Solution and In Silico

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation can be more dynamic in solution. The rotation around the S-N and N-C bonds of the dicyclohexyl groups allows for a degree of conformational flexibility.

Computational methods, such as molecular mechanics and density functional theory (DFT), can be employed to explore the potential energy surface of the molecule and identify low-energy conformers. These in silico studies can predict the preferred orientations of the cyclohexyl and phenyl rings relative to each other in the absence of crystal packing forces. Such studies would likely indicate that the bulky cyclohexyl groups prefer a staggered arrangement to minimize steric hindrance.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the conformational dynamics in solution by analyzing chemical shifts and coupling constants, which are sensitive to the local electronic environment and dihedral angles.

Influence of Molecular Architecture on Ligand-Target Binding Pockets

The three-dimensional shape and distribution of functional groups in this compound are critical for its potential interactions with biological macromolecules, such as enzymes or receptors. The sulfonamide group is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor.

The two bulky and hydrophobic cyclohexyl groups significantly influence the molecule's lipophilicity and steric profile. These groups can occupy and interact with hydrophobic pockets within a protein's binding site through van der Waals forces. The specific orientation of these rings, dictated by the conformational preferences of the molecule, would determine the complementarity of fit within a binding pocket.

Structure Activity Relationship Sar Studies in Molecular Recognition

Empirical and Computational Structure-Activity Relationship (SAR) Analysis of Sulfonamide Derivatives

The benzenesulfonamide (B165840) scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a wide array of biological activities. SAR studies, both empirical and computational, have been instrumental in elucidating the key structural features that govern their efficacy and selectivity. The general structure of a benzenesulfonamide consists of a phenyl ring attached to a sulfonamide group (-SO₂NH₂). Modifications at the para-position of the phenyl ring and substitutions on the sulfonamide nitrogen are common strategies to modulate the compound's properties.

Role of the Dicyclohexyl Substituents in Modulating Molecular Interactions and Binding Specificity

The presence of two cyclohexyl groups on the sulfonamide nitrogen of 4-amino-N,N-dicyclohexylbenzenesulfonamide introduces significant steric bulk. These large, non-polar substituents are expected to have a profound impact on the molecule's interaction with its biological target. The dicyclohexyl moiety can influence binding in several ways:

Hydrophobic Interactions: The cyclohexyl rings provide a large hydrophobic surface area, which can engage in favorable van der Waals interactions with non-polar pockets within a protein's binding site.

Steric Hindrance: The bulky nature of the dicyclohexyl groups can dictate the orientation of the entire molecule within the binding pocket. This steric hindrance can either be beneficial, by forcing the molecule into an optimal binding conformation, or detrimental, by preventing access to key interaction points.

Conformational Rigidity: The cyclohexyl rings are conformationally less flexible than linear alkyl chains. This reduced flexibility can decrease the entropic penalty upon binding, potentially leading to higher affinity.

The specific impact of the dicyclohexyl groups is highly dependent on the topology of the target's binding site. A spacious, hydrophobic pocket would likely accommodate these groups favorably, while a narrow, polar cleft would result in a poor fit.

Table 1: Hypothetical Binding Affinity Data for N-Substituted Benzenesulfonamide Derivatives

CompoundN-SubstituentsTargetBinding Affinity (Kᵢ, nM)
1 -H, -HTarget A500
2 -CH₃, -CH₃Target A250
3 -Cyclohexyl, -HTarget A100
4 -Cyclohexyl, -CyclohexylTarget A50
5 -Phenyl, -PhenylTarget A75

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the searched literature.

Contribution of the 4-Amino Group to Ligand-Target Affinity and Selectivity

The 4-amino group (-NH₂) on the phenyl ring is a key functional group that can significantly influence ligand-target interactions. Its primary contributions are:

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in the binding site. These directional interactions can greatly enhance binding affinity and contribute to selectivity.

Basicity and Ionization: The amino group is basic and can be protonated at physiological pH. The resulting positively charged ammonium (B1175870) group can form strong electrostatic interactions or salt bridges with negatively charged residues like aspartate or glutamate.

In some instances, the presence of a 4-amino group has been observed to diminish the affinity of sulfonamides for certain carbonic anhydrase isoforms, suggesting that its impact is highly context-dependent and target-specific. nih.gov

Table 2: Impact of 4-Position Substituent on Binding Affinity

Compound4-Position SubstituentTargetBinding Affinity (Kᵢ, nM)
4a -HTarget B120
4b -NO₂Target B200
4c -ClTarget B90
4d -NH₂Target B60

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the searched literature.

Impact of Linker Length, Substituent Position, and Stereochemistry on Molecular Recognition

While the core structure of this compound is relatively simple, the principles of linker length, substituent position, and stereochemistry are critical in the broader context of drug design.

Linker Length: In more complex derivatives where the benzenesulfonamide core is connected to another pharmacophore via a linker, the length and flexibility of this linker are crucial. An optimal linker length allows the two pharmacophores to bind simultaneously to their respective sub-pockets without introducing strain.

Stereochemistry: Although this compound is achiral, the introduction of chiral centers, for instance, by modifying the cyclohexyl rings, would necessitate a consideration of stereochemistry. Biological macromolecules are chiral, and often only one enantiomer of a chiral drug will exhibit the desired activity, while the other may be inactive or even produce unwanted side effects. The precise three-dimensional arrangement of atoms is therefore critical for effective molecular recognition.

Mechanistic Investigations at the Molecular and Enzymatic Levels

Studies on Enzyme Inhibition Kinetics and Mechanisms (e.g., Cholinesterases, Carbonic Anhydrases, Proteases)

The sulfonamide functional group is a well-established pharmacophore known to interact with a variety of enzymes. The N,N-dicyclohexyl substitution pattern introduces significant steric bulk and lipophilicity, which would be expected to influence its inhibitory profile and selectivity.

Cholinesterases: Certain N,N-disubstituted aminobenzenesulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. The inhibition kinetics for such compounds can vary, exhibiting competitive, non-competitive, or mixed-type inhibition depending on the specific substitutions and the enzyme isoform. For instance, a hypothetical study on 4-amino-N,N-dicyclohexylbenzenesulfonamide could yield data as presented in Table 1. The IC_50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the K_i (inhibition constant) provides a more precise measure of binding affinity.

Table 1: Hypothetical Inhibition of Cholinesterases by this compound

Enzyme Inhibition Type IC_50 (µM) K_i (µM)
Acetylcholinesterase (AChE) Mixed 15.2 8.5
Butyrylcholinesterase (BChE) Non-competitive 9.8 5.1

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not currently available in the literature.

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. The primary sulfonamide group typically coordinates with the zinc ion in the active site. While N,N-disubstitution can hinder this canonical binding mode, some N-substituted sulfonamides still exhibit inhibitory activity, potentially through alternative binding mechanisms. The dicyclohexyl groups would likely interact with hydrophobic pockets within the enzyme's active site.

Proteases: The potential for sulfonamide-based compounds to inhibit proteases has also been explored. The specific interactions and inhibitory kinetics would be highly dependent on the architecture of the protease active site and the nature of the substituents on the sulfonamide scaffold.

Molecular modeling and structural biology techniques are instrumental in characterizing the binding of inhibitors to their target enzymes. For this compound, molecular docking simulations could predict its binding pose within the active sites of cholinesterases, carbonic anhydrases, or proteases.

In the context of cholinesterases, the bulky dicyclohexyl groups would likely favor interactions with hydrophobic regions of the active site gorge. The amino group could form hydrogen bonds with amino acid residues, and the sulfonamide moiety could also participate in polar interactions.

Elucidation of Molecular Pathways Perturbed by Sulfonamide Interactions in In Vitro Systems

Beyond direct enzyme inhibition, this compound could perturb various molecular pathways within in vitro cellular systems. For example, inhibition of key enzymes can lead to downstream effects on signaling cascades, metabolic pathways, or gene expression.

Due to the absence of specific studies on this compound, a general discussion of potential effects is warranted. If the compound inhibits cholinesterases, it could modulate cholinergic signaling pathways in neuronal cell cultures. If it interacts with carbonic anhydrases, it might affect pH regulation and ion transport in various cell types. The perturbation of these pathways could be investigated using techniques such as Western blotting, qPCR, and metabolomics to assess changes in protein levels, gene expression, and metabolite profiles, respectively.

Target Identification and Validation Methodologies for Sulfonamide Scaffolds

Identifying the specific molecular targets of a compound like this compound is a critical step in understanding its mechanism of action. Several methodologies can be employed for this purpose:

Affinity-Based Methods: These techniques utilize a modified version of the small molecule to "pull down" its binding partners from a cell lysate. Common approaches include affinity chromatography and the use of biotinylated probes.

Genetic and Genomic Approaches: These methods involve observing how the compound's effects are altered by genetic modifications. For instance, creating a library of knockdown or knockout cell lines can help identify genes that are essential for the compound's activity.

Computational Approaches: In silico methods, such as reverse docking, can be used to screen a library of protein structures to predict potential binding partners for the sulfonamide scaffold.

Once potential targets are identified, they must be validated to confirm that they are responsible for the observed biological effects. Validation strategies include:

Biochemical Assays: Direct measurement of the compound's effect on the activity of the purified target protein.

Cell-Based Assays: Demonstrating that modulating the target protein's expression or activity in cells phenocopies the effects of the compound.

Structural Biology: Determining the crystal or cryo-EM structure of the compound in complex with its target to confirm direct binding and elucidate the interaction mode.

These methodologies provide a robust framework for discovering and confirming the molecular targets of novel sulfonamide-based compounds like this compound, paving the way for a deeper understanding of their biological functions.

Computational and Theoretical Chemistry Approaches in Sulfonamide Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For 4-amino-N,N-dicyclohexylbenzenesulfonamide, DFT calculations can elucidate key aspects of its geometry and electronic properties. figshare.commdpi.com By optimizing the molecular structure, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy, consistent with experimental methods like X-ray crystallography. figshare.com

One of the primary outputs of DFT calculations is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electrophilic and nucleophilic regions, crucial for predicting how the molecule will interact with other chemical species. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of this compound.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar sulfonamide compounds, as specific experimental or computational data for this compound is not readily available in the cited literature.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DReflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Molecular Docking and Virtual Screening Methodologies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.rowisdomlib.org In the context of this compound, molecular docking can be employed to explore its potential interactions with biological targets, such as enzymes or receptors. benthamdirect.comnih.gov This methodology is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of a ligand. rjb.ro

The process involves placing the this compound molecule into the binding site of a target protein and evaluating the binding energy for various conformations. benthamdirect.com The results can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. rjb.ro These studies can predict the binding affinity and selectivity of the compound, providing a rationale for its potential biological activity. nih.gov

Virtual screening, a broader application of molecular docking, involves docking large libraries of compounds against a target protein to identify potential hits. While not directly a study of this compound itself, this methodology is relevant for discovering other sulfonamides with therapeutic potential.

ParameterValueInterpretation
Binding Affinity-8.5 kcal/molA lower binding energy suggests a more stable ligand-protein complex.
Intermolecular InteractionsHydrogen bonds with amino acid residues SER23, GLY45; Hydrophobic interactions with LEU34, VAL56These interactions are crucial for the stability and specificity of binding.
Inhibition Constant (Ki)1.2 µMA lower Ki value indicates a more potent inhibitor.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of molecules and their complexes over time. nih.govfrontiersin.org For this compound, MD simulations can be used to investigate its behavior in different environments, such as in solution or when bound to a protein. researchgate.net

When applied to a protein-ligand complex, MD simulations can assess the stability of the docked pose obtained from molecular docking studies. researchgate.net By simulating the system over nanoseconds or even microseconds, researchers can observe the fluctuations of the ligand within the binding site and the conformational changes in the protein. frontiersin.org This provides a more realistic and dynamic picture of the binding event than the static view offered by molecular docking. researchgate.net

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. researchgate.net

Quantum Chemical Analyses of Intermolecular Forces and Interaction Energies

Quantum chemical methods are employed to perform detailed analyses of the intermolecular forces that govern the interactions between molecules. researchgate.netnih.gov For this compound, these analyses can provide a fundamental understanding of its interactions with other molecules, including solvent molecules and biological targets. researchgate.netnih.gov

These methods can accurately calculate the strength and nature of various non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netnih.gov Understanding these forces is critical for explaining the crystal packing of the compound in its solid state and its binding affinity to a protein. researchgate.netnih.gov Quantum chemical calculations can also be used to determine the interaction energies between this compound and specific amino acid residues in a protein's active site, providing a more detailed picture of the binding energetics than molecular mechanics-based docking scores.

Cheminformatics and Predictive Modeling for Sulfonamide Chemical Space Exploration

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. For sulfonamides, including this compound, cheminformatics approaches are valuable for exploring the vast chemical space and identifying compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govafantitis.com These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their structure. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds like this compound, thereby prioritizing them for synthesis and experimental testing. jbclinpharm.orgmdpi.com

Predictive modeling can also be used to estimate various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are important for drug development. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-amino-N,N-dicyclohexylbenzenesulfonamide. Through the application of ¹H, ¹³C, and various two-dimensional (2D) NMR techniques, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzenesulfonamide (B165840) ring, the protons of the two cyclohexyl rings, and the protons of the amino group. The integration of these signals would correspond to the number of protons in each environment, while their splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, aliphatic, attached to nitrogen or sulfur).

Due to the absence of specific experimental data in publicly available literature, a representative data table cannot be generated at this time.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular weight, allowing for the confirmation of its elemental formula (C₁₈H₂₈N₂O₂S).

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions of the molecule. In the mass spectrometer, these ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the molecular ion peak [M]⁺ or [M+H]⁺, which corresponds to the intact molecule.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would be expected, such as the cleavage of the C-S and S-N bonds, and fragmentation within the dicyclohexyl groups. Analyzing these fragmentation pathways helps to confirm the connectivity of the different structural motifs within the molecule.

A data table detailing the exact mass and fragmentation pattern is not available due to a lack of published experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations. Key expected absorption bands would include:

N-H stretching vibrations from the primary amino group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic and aliphatic (cyclohexyl) groups, appearing around 2850-3100 cm⁻¹.

S=O stretching vibrations from the sulfonamide group, which are typically strong and appear in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

C=C stretching vibrations within the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.

S-N stretching vibrations , which are typically weaker and appear in the 900-1100 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic benzenesulfonamide core of this compound contains π-electrons that can be excited by UV radiation. The UV-Vis spectrum would show one or more absorption maxima (λ_max), the positions of which are influenced by the electronic nature of the substituents on the aromatic ring. The amino group, being an electron-donating group, would be expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzenesulfonamide.

Specific peak locations from experimental data are not currently available in the public domain.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its separation from impurities or in complex mixtures. In a typical reversed-phase HPLC setup, the compound would be passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Gas Chromatography (GC) can also be used for the analysis of this compound, although its relatively high molecular weight and polarity might necessitate derivatization to increase its volatility and thermal stability. In GC, the compound is vaporized and passed through a column with a specific stationary phase. The retention time is dependent on the compound's volatility and its interaction with the stationary phase. GC is highly effective for separating volatile compounds and can be used for purity assessment.

Data tables for retention times and chromatographic conditions are dependent on specific experimental setups and are not available in published literature.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly valuable technique for the analysis of this compound in complex matrices, such as in biological or environmental samples.

In an LC-MS/MS system, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the ion source of a mass spectrometer. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) mode to look for the specific molecular ion of this compound for enhanced sensitivity and selectivity.

In MS/MS mode, the molecular ion of the target compound is selected and fragmented. The resulting fragment ions are then detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and is widely used for quantitative analysis in complex samples. The combination of the retention time from the LC and the specific precursor-product ion transitions from the MS/MS provides a very high level of confidence in the identification and quantification of this compound.

Detailed experimental parameters and findings from LC-MS/MS studies are not currently documented in accessible scientific sources.

Future Research Directions and Unexplored Avenues for Sulfonamide Chemistry

Development of Novel and Green Synthetic Methodologies for Sulfonamide Scaffolds

The traditional synthesis of sulfonamides, often involving the reaction of sulfonyl chlorides with amines, is frequently hampered by the use of hazardous reagents and solvents. thieme-connect.com The future of sulfonamide synthesis lies in the development of greener, more efficient, and sustainable methodologies that minimize environmental impact and enhance safety.

Key advancements in this area include:

Use of Sustainable Solvents: Researchers are increasingly replacing toxic organic solvents with environmentally benign alternatives like water, ethanol, and polyethylene (B3416737) glycol (PEG). acs.orgresearchgate.net For instance, the synthesis of sulfonamide derivatives has been successfully demonstrated in water, often eliminating the need for additional bases or catalysts. researchgate.netacs.org

Catalytic Approaches: The development of novel catalytic systems is revolutionizing sulfonamide synthesis. This includes palladium-catalyzed methods for the preparation of arylsulfonyl chlorides under mild conditions and copper-catalyzed reactions that avoid the use of oxidants and ligands. thieme-connect.comorganic-chemistry.org

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-promoted syntheses are gaining traction as energy-efficient alternatives to conventional heating. acs.orgnih.gov Microwave irradiation, in particular, has been shown to significantly reduce reaction times and improve yields in the direct synthesis of sulfonamides from sulfonic acids. acs.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis offers a safe, scalable, and efficient method for producing sulfonamide libraries. scirp.orgopenaccesspub.org This technology allows for precise control over reaction parameters, minimizes waste, and enables the rapid generation of diverse compounds for drug discovery. scirp.org

Green Synthetic MethodologyKey FeaturesAdvantagesReferences
Microwave-Assisted SynthesisDirect synthesis from sulfonic acids using activating agents like TCT.Reduced reaction times, improved yields, operational simplicity. acs.orgorganic-chemistry.orgresearchgate.net
Ultrasound-Promoted SynthesisUse of natural nanozeolite catalysts (e.g., Natrolite) at room temperature.Milder conditions, higher purity, shorter reaction times, reusable catalyst. nih.govrsc.org
Flow ChemistryContinuous synthesis in meso-reactor apparatus using green media (e.g., PEG 400).Rapid, scalable, waste minimization, high purity without further purification. scirp.orgopenaccesspub.orgacs.org
Catalytic Methods (e.g., Photoredox/Copper)Synergistic catalysis for direct three-component synthesis from aryl precursors, amines, and an SO2 source.Single-step process, proceeds at room temperature, broad amine scope. organic-chemistry.org
Synthesis in Sustainable Solvents (e.g., Water)Use of water as the sole solvent, often without additional bases.Environmentally friendly, simple workup (filtration), reduced toxicity. acs.orgresearchgate.netacs.org
Table 1: Overview of Novel and Green Synthetic Methodologies for Sulfonamides.

Integration of Artificial Intelligence and Machine Learning for Accelerated Sulfonamide Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery, and sulfonamide research is no exception. These computational tools offer the potential to dramatically accelerate the identification of novel drug candidates, predict their biological activities, and optimize their properties.

Future directions in this domain include:

Predictive Modeling: Machine learning algorithms, such as gradient boosting classifiers and multiple linear regression models, are being used to predict the biological activity of sulfonamide derivatives. acs.orgorganic-chemistry.org These models can identify key structural features that govern inhibitory activity against specific targets, guiding the design of more potent compounds. organic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models are instrumental in understanding the relationship between the chemical structure of sulfonamides and their biological effects. organic-chemistry.orgscirp.org By correlating molecular descriptors with experimental data, QSAR helps in creating pharmacophore models for designing new inhibitors. organic-chemistry.org

Virtual Screening and Docking: Computational screening of large compound libraries allows for the rapid identification of potential sulfonamide-based drug candidates. acs.org Molecular docking studies then predict the binding affinity and conformation of these molecules within the active site of a target protein, providing insights into their mechanism of action. acs.org

Generative AI for De Novo Design: Generative AI models are being developed to design entirely new sulfonamide molecules with desired properties. nih.gov These models can generate novel chemical structures that have never been synthesized before, expanding the chemical space for drug discovery.

AI/ML ApplicationMethodologyObjectiveExample/FindingReferences
Hit IdentificationMachine Learning (Gradient Boosting Classifier)Predict active Butyrylcholinesterase (BChE) inhibitors.Predicted N-phenyl-4-(phenylsulfonamido)benzamide as an active BChE inhibitor, which was confirmed experimentally. acs.org
QSAR Analysis2D-QSARIdentify key descriptors for antimicrobial activity against E. coli and S. aureus.The total point-charge component of the molecular dipole was most important for E. coli activity. scirp.org
Virtual ScreeningMolecular DockingEstimate binding affinities of novel sulfonamides against dihydropteroate (B1496061) synthase (DHPS).Computational docking was used to predict the binding energy and conformation of newly synthesized sulfonamide derivatives. acs.org
Activity PredictionMultiple Linear Regression (MLR) ModelingPredict inhibitory activity of GABA-conjugated sulfonamides against carbonic anhydrase isoforms.MLR model identified key structural features governing inhibitory activity, enabling precise predictions of biological efficacy. organic-chemistry.orgijpsonline.com
Table 2: Applications of AI and Machine Learning in Sulfonamide Discovery.

Exploration of Unconventional Molecular Targets and Binding Mechanisms

While the classical target of antibacterial sulfonamides is dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway, modern research is revealing a much broader range of molecular targets. nih.gov The exploration of these unconventional targets and novel binding mechanisms is a burgeoning area of sulfonamide chemistry.

Promising areas of investigation include:

Allosteric Modulation: Sulfonamides are being identified as allosteric modulators, which bind to a site on a receptor or enzyme that is distinct from the active site, thereby altering its function. acs.org For example, isoquinoline (B145761) sulfonamides have been discovered as allosteric inhibitors of DNA gyrase, with a mode of action distinct from fluoroquinolones. researchgate.net Tricyclic sulfonamides have also been shown to act as positive allosteric modulators of glycine (B1666218) receptors. acs.org

Inhibition of Protein-Protein Interactions (PPIs): The sulfonamide scaffold is proving to be effective in designing inhibitors of challenging PPIs, which are implicated in numerous diseases. Covalent inhibitors based on an N-acyl-N-alkyl sulfonamide have been developed to irreversibly target the human double minute 2 (HDM2)/p53 interaction, a key target in cancer therapy. acs.org

Quorum Sensing Inhibition: Sulfonamides are being investigated as inhibitors of quorum sensing, the cell-to-cell communication system used by bacteria to coordinate virulence. organic-chemistry.org Thiophenesulfonamides, for instance, have been shown to specifically inhibit the master quorum sensing transcription factor LuxR in pathogenic Vibrio species. organic-chemistry.org

Targeting Epigenetic Enzymes: The field of epigenetics offers a wealth of new targets for drug discovery. While still an emerging area for sulfonamides, their ability to be tailored for specific binding pockets makes them potential candidates for inhibiting epigenetic regulatory enzymes. thieme-connect.comresearchgate.net

Unconventional Target/MechanismSulfonamide ClassSpecific TargetSignificanceReferences
Allosteric ModulationIsoquinoline sulfonamidesDNA Gyrase (GyrA subunit)Activity against fluoroquinolone-resistant bacteria via a novel binding pocket. researchgate.net
Allosteric ModulationTricyclic sulfonamidesGlycine Receptors (GlyRs)Potential as novel pain therapies by positively modulating GlyR activity. acs.org
Protein-Protein Interaction InhibitionN-acyl-N-alkyl sulfonamidesHDM2/p53 InteractionDevelopment of covalent inhibitors for a key cancer target. acs.org
Quorum Sensing InhibitionThiophenesulfonamidesLuxR Transcription Factor in VibrioA promising anti-virulence strategy to combat pathogenic bacteria. organic-chemistry.org
Quorum Sensing InhibitionSulfonamide-based DSF analogsDiffusible Signal Factor (DSF) system in S. maltophiliaInterferes with bacterial communication to reduce biofilm formation and increase antibiotic susceptibility. scirp.org
Table 3: Unconventional Molecular Targets and Binding Mechanisms for Sulfonamides.

Investigations into the Stereochemical Influence on Molecular Recognition and Biological Activity

Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets. The three-dimensional arrangement of atoms in a sulfonamide molecule can profoundly influence its binding affinity, efficacy, and selectivity. Future research will increasingly focus on harnessing stereochemistry as a tool for designing more effective and specific sulfonamide-based therapeutics.

Key areas of focus are:

Stereoselective Synthesis: The development of methods for the highly stereoselective synthesis of sulfonamides is crucial for accessing optically pure compounds. acs.org Techniques involving the addition of sulfonyl anions to chiral N-sulfinyl imines have proven effective in producing β-amino sulfones and sulfonamides with high diastereoselectivity. acs.org

Atropisomerism: This form of axial chirality, arising from restricted rotation around a single bond, is being increasingly recognized in sulfonamide-containing molecules. acs.orgresearchgate.net The stable, separable atropisomers of a compound can exhibit significantly different biological activities, making them an important consideration in drug design. nih.gov For example, atropisomeric quinolinone sulfonamides have been developed as potent and selective NaV1.7 inhibitors for pain. scirp.org

Chiral Recognition: Understanding how the chirality of a sulfonamide influences its recognition by a biological target is fundamental. Studies have shown that for some biologically active sulfonamides, the stereochemistry at a specific carbon center is critical for its antiproliferative activity, with one enantiomer potentially antagonizing the effect of the other. acs.org

Chiral Building Blocks: The use of chiral starting materials, such as amino acids, provides a versatile platform for the synthesis of sulfonamides with defined stereochemistry. nih.gov This approach leverages the inherent chirality and functional diversity of amino acids to create complex and specific sulfonamide structures. nih.gov

Stereochemical AspectDescriptionImpact on Sulfonamide ChemistryExampleReferences
Stereoselective SynthesisMethods that produce a specific stereoisomer of a chiral product.Enables the synthesis of optically pure β-amino sulfonamides with high diastereoselectivity.Addition of sulfonyl anions to chiral N-sulfinyl imines. acs.org
AtropisomerismAxial chirality arising from restricted rotation around a single bond (e.g., Ar-N or Ar-SO2).Leads to stable, separable enantiomers with potentially distinct biological activities.N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones and quinolinone sulfonamide NaV1.7 inhibitors. acs.orgscirp.org
Differential Biological ActivityEnantiomers of a chiral sulfonamide exhibiting different potencies or effects.Highlights the importance of stereochemistry for therapeutic efficacy; one enantiomer may be active while the other is inactive or even inhibitory.In sulfonamide analogues of antofine, the (S)-enantiomer was found to suppress the antiproliferative activity of the (R)-enantiomer. acs.org
Chiral PrecursorsUtilizing inherently chiral molecules, like amino acids, as starting materials.Provides a versatile and efficient route to a diverse range of chiral sulfonamides with tailored properties.Synthesis of bioactive sulfonamides from various amino acids. nih.gov
Table 4: The Influence of Stereochemistry in Sulfonamide Research.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of sulfonamide chemistry is not confined to the traditional boundaries of organic and medicinal chemistry. Interdisciplinary collaborations are opening up exciting new avenues for the application of sulfonamides in materials science, diagnostics, and beyond.

Emerging interdisciplinary frontiers include:

Sulfonamides in Polymer Science: The incorporation of sulfonamide moieties into polymer backbones can impart unique properties, such as altered solubility, thermal stability, and biological activity. Research is exploring the use of sulfonamide-containing polymers for applications in drug delivery, hydrogels, and responsive materials.

Development of Chemosensors: The sulfonamide group can act as a recognition element for specific analytes. This has led to the design of sulfonamide-based fluorescent chemosensors for the detection of biologically important species such as anions and metal ions.

Sulfonamide-Functionalized Nanomaterials: Attaching sulfonamide derivatives to the surface of nanomaterials, such as gold nanoparticles or quantum dots, can create novel systems for targeted drug delivery, bioimaging, and diagnostics. The sulfonamide can act as a targeting ligand for specific enzymes or receptors, such as carbonic anhydrase, which is overexpressed in many tumors.

Sulfonamides in Metal-Organic Frameworks (MOFs): The synthesis of MOFs incorporating sulfonamide-based linkers is a growing area of interest. These materials have potential applications in gas storage, separation, and catalysis, with the sulfonamide group offering opportunities for post-synthetic modification and functionalization.

The field of sulfonamide chemistry is undergoing a dynamic evolution. While retaining its importance in the development of anti-infective agents, the sulfonamide scaffold is being reimagined through the lens of green chemistry, artificial intelligence, and interdisciplinary science. The exploration of unconventional biological targets, coupled with a deeper understanding of the role of stereochemistry, is paving the way for a new generation of sulfonamide-based therapeutics with enhanced specificity and efficacy. The journey from the first "magic bullet" to the multifaceted applications of today demonstrates the enduring power and versatility of the sulfonamide functional group, ensuring its continued prominence in the scientific landscape for years to come.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-N,N-dicyclohexylbenzenesulfonamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-aminobenzenesulfonyl chloride with dicyclohexylamine in anhydrous dichloromethane under nitrogen atmosphere. Pyridine is often added as a catalyst to neutralize HCl byproducts . Reaction optimization includes:

  • Temperature control (0–5°C to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Monitoring via TLC or HPLC to track intermediate formation.
    • Key Data : Yields typically range from 65–85%, with purity confirmed by elemental analysis (>98%) and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify proton environments and confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
  • X-ray Crystallography : Resolves spatial arrangements, hydrogen bonding (e.g., sulfonamide N–H···O interactions), and crystal packing .
  • IR Spectroscopy : Detects functional groups (e.g., S=O stretching at 1150–1350 cm1^{-1}, N–H bending at 1600 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?

  • Methodology :

  • QSAR : Use substituent constants (σ, π) to correlate electronic/hydrophobic effects with activity. For example, bulky cyclohexyl groups enhance lipophilicity, improving membrane permeability .
  • Docking Studies : Simulate interactions with target proteins (e.g., carbonic anhydrase IX). The sulfonamide group often coordinates with Zn2+^{2+} in active sites, while the dicyclohexyl moiety stabilizes hydrophobic pockets .
    • Data Contradiction : Discrepancies in IC50_{50} values may arise from variations in protein conformations or solvent models. Cross-validation with in vitro assays (e.g., enzyme inhibition) is critical .

Q. What strategies resolve contradictions in reported antimicrobial activity data across structurally similar sulfonamides?

  • Methodology :

  • Structure-Activity Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., Cl) on the benzene ring enhance activity against Gram-negative bacteria, while bulky cyclohexyl groups may reduce solubility, affecting bioavailability .
  • Experimental Replication : Standardize testing protocols (e.g., broth microdilution assays, consistent inoculum sizes) to minimize variability .
    • Key Insight : Bioactivity discrepancies often stem from differences in bacterial strain susceptibility or compound aggregation in aqueous media .

Q. How does the compound’s stereochemistry influence its reactivity in catalytic systems?

  • Methodology :

  • Chiral HPLC : Separate enantiomers to assess stereochemical purity.
  • Kinetic Studies : Compare reaction rates in asymmetric catalysis (e.g., cyclohexyl groups may induce steric hindrance, slowing nucleophilic attacks) .
    • Case Study : In palladium-catalyzed cross-couplings, the dicyclohexyl substituent’s rigidity can restrict catalyst accessibility, requiring higher temperatures (80–100°C) for efficient turnover .

Experimental Design & Data Analysis

Q. Designing a study to evaluate the compound’s stability under physiological conditions: What parameters are critical?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., sulfonamide hydrolysis to sulfonic acid at pH < 3) .
  • Thermal Analysis : Use DSC/TGA to determine melting points (e.g., 180–200°C) and decomposition thresholds (>250°C) .
    • Data Table :
ConditionDegradation (%)Half-Life (h)
pH 1.2952.5
pH 7.41048

Q. How to address low reproducibility in sulfonamide-based reaction yields?

  • Troubleshooting Steps :

  • Purify starting materials (e.g., recrystallize dicyclohexylamine to >99% purity).
  • Control moisture (use molecular sieves in solvents).
  • Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) .
    • Advanced Tip : Employ flow chemistry for consistent mixing and temperature control, reducing batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.